Coumarin 175
Overview
Description
Coumarin 175 is a derivative of coumarin, a naturally occurring aromatic organic compound with the formula C9H6O2. Coumarins are known for their pleasant aroma and are found in many plants. They have a wide range of applications in various fields, including medicine, perfumery, and as fluorescent dyes.
Scientific Research Applications
Coumarin 175 has numerous applications in scientific research:
Mechanism of Action
Safety and Hazards
Coumarin can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
Coumarin and its derivatives have shown promising applications in various fields of medicinal chemistry such as neurodegenerative diseases, cancer, inflammation . The translation of current knowledge into novel potent lead compounds and repositioning of well-known compounds for the treatment of different acute and chronic diseases are the current challenges of coumarins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumarin 175 can be synthesized through several methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel condensation.
Perkin Reaction: This involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base, such as sodium acetate, to form coumarin derivatives.
Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of acid catalysts like sulfuric acid or aluminum chloride.
Knoevenagel Condensation: This involves the reaction of aldehydes with active methylene compounds in the presence of a base, such as piperidine or pyridine.
Industrial Production Methods
Industrial production of coumarin derivatives often involves the Pechmann condensation due to its simplicity and high yield. The reaction is typically carried out in large reactors with continuous stirring and temperature control to ensure optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Coumarin 175 undergoes various chemical reactions, including:
Oxidation: Coumarin derivatives can be oxidized to form coumaric acids or other oxidized products.
Reduction: Reduction of coumarins can lead to the formation of dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted coumarins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include substituted coumarins, dihydrocoumarins, and coumaric acids .
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that is a derivative of coumarin.
Dicoumarol: Another anticoagulant with a similar structure to coumarin.
Esculin: A coumarin derivative used in the treatment of hemorrhoids.
Uniqueness
Coumarin 175 is unique due to its specific structural modifications, which can enhance its fluorescence properties and biological activities compared to other coumarin derivatives . This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescent labeling and biological assays .
Properties
IUPAC Name |
sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S.Na/c1-7-4-11(13)17-10-5-8(2-3-9(7)10)12-6-18(14,15)16;/h2-5,12H,6H2,1H3,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIXPEKWARLEBM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067449 | |
Record name | Methanesulfonic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29197-94-2 | |
Record name | Methanesulfonic acid, 1-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029197942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Coumarin 175 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2W73AW2YU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that Coumarin 175 has inferior photochemical stability compared to the investigated pyridinium salts. What does "photochemical stability" mean in this context, and why is it important for laser dyes?
A1: In the context of laser dyes, "photochemical stability" refers to a dye molecule's ability to withstand repeated cycles of excitation by light and subsequent energy release without undergoing significant degradation []. Dyes with high photochemical stability are less prone to breaking down or forming non-emissive byproducts when exposed to the intense light within a laser cavity. This prolonged stability is crucial for maintaining the laser's performance over time, as degradation can lead to decreased output power, shortened operational lifetime, and the need for frequent dye replacement.
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